N-{[1,1'-BIPHENYL]-4-YL}-4-(4-NITROPHENYL)-2-PHENYL-1,3-THIAZOLE-5-CARBOXAMIDE
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Overview
Description
N-{[1,1'-BIPHENYL]-4-YL}-4-(4-NITROPHENYL)-2-PHENYL-1,3-THIAZOLE-5-CARBOXAMIDE is a complex organic compound that belongs to the thiazole family Thiazoles are known for their diverse biological activities and are often used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{[1,1'-BIPHENYL]-4-YL}-4-(4-NITROPHENYL)-2-PHENYL-1,3-THIAZOLE-5-CARBOXAMIDE typically involves multi-step organic reactions. One common method starts with the preparation of 4-nitroacetophenone, which undergoes cyclization to form the thiazole ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Specific catalysts and optimized reaction conditions are employed to ensure high purity and consistency of the final product .
Chemical Reactions Analysis
Types of Reactions
N-{[1,1'-BIPHENYL]-4-YL}-4-(4-NITROPHENYL)-2-PHENYL-1,3-THIAZOLE-5-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: Various substituents can be introduced to the thiazole ring or the phenyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogenation catalysts for reduction, oxidizing agents for oxidation, and various nucleophiles for substitution reactions. The conditions often involve controlled temperatures, pressures, and pH levels to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group can yield an amine derivative, while substitution reactions can introduce various functional groups to the thiazole or phenyl rings .
Scientific Research Applications
N-{[1,1'-BIPHENYL]-4-YL}-4-(4-NITROPHENYL)-2-PHENYL-1,3-THIAZOLE-5-CARBOXAMIDE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and antiproliferative activities.
Medicine: Explored for its potential use in developing new therapeutic agents.
Industry: Utilized in the development of advanced materials and chemical sensors.
Mechanism of Action
The mechanism of action of N-{[1,1'-BIPHENYL]-4-YL}-4-(4-NITROPHENYL)-2-PHENYL-1,3-THIAZOLE-5-CARBOXAMIDE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The pathways involved may include inhibition of bacterial lipid biosynthesis or interference with cancer cell proliferation .
Comparison with Similar Compounds
Similar Compounds
- 4-(4-Bromophenyl)-2-phenyl-thiazole-5-carboxylic acid biphenyl-4-ylamide
- 4-(4-Methylphenyl)-2-phenyl-thiazole-5-carboxylic acid biphenyl-4-ylamide
- 4-(4-Chlorophenyl)-2-phenyl-thiazole-5-carboxylic acid biphenyl-4-ylamide
Uniqueness
N-{[1,1'-BIPHENYL]-4-YL}-4-(4-NITROPHENYL)-2-PHENYL-1,3-THIAZOLE-5-CARBOXAMIDE is unique due to the presence of the nitro group, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C28H19N3O3S |
---|---|
Molecular Weight |
477.5g/mol |
IUPAC Name |
4-(4-nitrophenyl)-2-phenyl-N-(4-phenylphenyl)-1,3-thiazole-5-carboxamide |
InChI |
InChI=1S/C28H19N3O3S/c32-27(29-23-15-11-20(12-16-23)19-7-3-1-4-8-19)26-25(21-13-17-24(18-14-21)31(33)34)30-28(35-26)22-9-5-2-6-10-22/h1-18H,(H,29,32) |
InChI Key |
IBCIBAFPBCXMCC-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)NC(=O)C3=C(N=C(S3)C4=CC=CC=C4)C5=CC=C(C=C5)[N+](=O)[O-] |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)NC(=O)C3=C(N=C(S3)C4=CC=CC=C4)C5=CC=C(C=C5)[N+](=O)[O-] |
Origin of Product |
United States |
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